3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid
Description
3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid (TFA) is a heterocyclic organic compound featuring an azetidine ring (four-membered nitrogen-containing ring) substituted with a 2-bromobenzyl group and paired with trifluoroacetic acid as a counterion. The bromophenyl group enhances lipophilicity and may influence binding interactions in biological targets. The TFA salt improves solubility, facilitating synthetic handling and purification .
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKAAHLFJHBAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[(2-Bromophenyl)methyl]azetidine, particularly in its trifluoroacetic acid form, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial, anticancer, and antiviral properties, supported by relevant research findings and data.
- Chemical Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- Structure : The compound features an azetidine ring substituted with a bromophenyl group, which is significant for its biological interactions.
Antibacterial Activity
Research indicates that azetidine derivatives exhibit notable antibacterial properties. For example, a series of compounds similar to 3-[(2-Bromophenyl)methyl]azetidine have shown effectiveness against Mycobacterium tuberculosis (Mtb). In one study, compounds were synthesized and tested for their minimum inhibitory concentrations (MICs) against Mtb, with some derivatives outperforming the standard antibiotic isoniazid .
Key Findings:
- Compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity.
- MIC Values : Compounds with p-halogen substitutions had significantly lower MICs compared to their non-substituted counterparts.
Anticancer Activity
Azetidine derivatives have also been investigated for their anticancer potential. Studies have shown that certain azetidinone compounds can inhibit cancer cell proliferation across various lines. For instance, compounds derived from azetidine structures have been reported to exhibit cytostatic effects against cancer cell lines such as MCF-7 and HCT-116 .
Data Table: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 1 | MCF-7 | 14.5 | Moderate inhibition |
| Compound 2 | HCT-116 | 97.9 | Slight activity |
| 3-[(2-Bromophenyl)methyl]azetidine | Various | TBD | TBD |
Antiviral Activity
Emerging evidence suggests that azetidine derivatives possess antiviral properties as well. For instance, certain azetidinone compounds have been shown to inhibit the replication of viruses such as human coronavirus and cytomegalovirus . The structure of these compounds allows them to interact effectively with viral components.
Key Findings:
- EC50 Values : Some azetidinone derivatives showed EC50 values lower than reference antiviral drugs, indicating promising antiviral activity.
Case Study 1: Antitubercular Activity
A recent study explored the antitubercular activity of new azetidine derivatives. The researchers synthesized a series of compounds and evaluated their efficacy against Mtb using both biochemical assays and cellular models. The results indicated that modifications to the azetidine ring significantly influenced the antibacterial potency .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several azetidinone derivatives were screened against multiple cancer cell lines. The findings highlighted that specific structural modifications led to enhanced cytotoxic effects, making these compounds potential candidates for further development in cancer therapy .
Scientific Research Applications
3-[(2-Bromophenyl)methyl]azetidine, particularly in its trifluoroacetic acid form, is a chemical compound that is garnering interest in medicinal chemistry for its potential biological activities. It has a molecular formula of C10H12BrN and a molecular weight of 227.11 g/mol. The compound features an azetidine ring substituted with a bromophenyl group, which is significant for its biological interactions.
Biological Activity
3-[(2-Bromophenyl)methyl]azetidine, especially in its trifluoroacetic acid form, has potential antibacterial, anticancer, and antiviral properties.
Antibacterial Activity
Azetidine derivatives have demonstrated antibacterial properties, proving effective against Mycobacterium tuberculosis (Mtb). Compounds with halogen substitutions on the phenyl ring have demonstrated enhanced antibacterial activity, with p-halogen substitutions showing significantly lower minimum inhibitory concentrations (MICs) compared to their non-substituted counterparts.
Anticancer Activity
Azetidine derivatives have been investigated for their anticancer potential, with certain azetidinone compounds inhibiting cancer cell proliferation across various lines. Compounds derived from azetidine structures have shown cytostatic effects against cancer cell lines such as MCF-7 and HCT-116.
Antiviral Activity
Azetidine derivatives may possess antiviral properties and have been shown to inhibit the replication of viruses such as human coronavirus and cytomegalovirus. Certain azetidinone derivatives showed EC50 values lower than reference antiviral drugs, which indicates antiviral activity.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | CAS Number |
|---|---|---|---|---|
| 3-[(2-Bromophenyl)methyl]azetidine; TFA | C₁₀H₁₁BrF₃NO₂ | 340.14 | 2-Bromobenzyl | Not Provided |
| 3-[(4-Bromophenyl)methyl]azetidine; TFA | C₁₂H₁₃BrF₃NO₂ | 340.14 | 4-Bromobenzyl | 2031269-20-0 |
| 3-(2-Fluorophenyl)azetidine; TFA | C₁₀H₁₁F₄NO₂ | 269.20 | 2-Fluorophenyl | 3D-THC22092 |
| 3-[3-(Trifluoromethyl)phenyl]azetidine; TFA | C₁₁H₁₁F₆NO₂ | 319.21 | 3-Trifluoromethylphenyl | 3D-THC23700 |
| 3-(4-Bromophenyl)-3-methylazetidine; TFA | C₁₀H₁₁BrF₃NO₂ | 314.15 | 4-Bromophenyl, methyl substitution | 2044744-62-7 |
Key Observations :
Yield and Efficiency :
- The spirocyclic azetidine synthesis in achieved 67% yield for intermediate 14, suggesting that substituent complexity (e.g., bromophenyl) may require optimized conditions .
- TFA-mediated deprotection steps () are typically high-yielding (>90%) but demand careful neutralization to avoid side reactions .
Physicochemical Properties
- Solubility : TFA salts generally exhibit improved aqueous solubility compared to free bases. For instance, 3-[(4-Bromophenyl)methyl]azetidine; TFA is stored at 2–8°C under inert conditions, indicating sensitivity to moisture and temperature .
- NMR Profiles : reports ¹³C NMR data for azetidine-TFA derivatives, with characteristic peaks for the azetidine ring (δ ~40–55 ppm) and aromatic carbons (δ ~120–155 ppm) .
- Thermal Stability : Bromine’s high atomic mass may lower melting points compared to fluorine-substituted analogs, though specific data are lacking.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Bromophenyl)methyl]azetidine with trifluoroacetic acid?
- Methodology : The synthesis typically involves multi-step protocols. For the azetidine core, reductive amination or cyclization of brominated precursors can be employed. The trifluoroacetic acid (TFA) is often introduced as a counterion during purification via reverse-phase chromatography. Key intermediates like 2-bromophenylacetic acid (CAS 1878-67-7) can be functionalized via Suzuki-Miyaura coupling using boronic acid derivatives, leveraging the electron-withdrawing bromo group to enhance reactivity . For azetidine ring formation, copper-catalyzed cross-coupling with primary amines (e.g., using Cu(I)/TMEDA systems) is effective, as demonstrated in analogous trifluoromethyl benzimidazole syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of techniques:
- NMR : Employ H and C NMR in deuterated solvents (e.g., DMSO-d) to resolve signals from the azetidine ring, bromophenyl group, and TFA counterion. Note that TFA may cause signal splitting; deuterated TFA (CFCOOD) can mitigate this .
- HPLC-MS : Reverse-phase chromatography with UV detection at 254 nm and ESI-MS for molecular ion confirmation.
- Melting Point : Compare observed values (e.g., 99–102°C for bromophenylacetic acid precursors) to literature data to assess purity .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodology : Store under inert gas (N or Ar) at –20°C in sealed, light-resistant containers. The bromophenyl group is prone to hydrolysis under humid conditions, so desiccants like silica gel should be used. TFA’s hygroscopic nature necessitates anhydrous storage to prevent acid-catalyzed decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data caused by trifluoroacetic acid?
- Methodology : Trifluoroacetic acid can obscure proton signals near 8.5–9.0 ppm. To address this:
- Use deuterated solvents (e.g., CDOD) to shift residual TFA signals.
- Apply F NMR to distinguish TFA (δ ≈ –75 ppm) from other fluorinated impurities.
- For azetidine NH protons, employ gradient-enhanced COSY or HSQC to resolve overlapping peaks .
Q. What strategies optimize the yield of 3-[(2-Bromophenyl)methyl]azetidine in multi-step syntheses?
- Methodology :
- Step 1 : Optimize bromophenylacetic acid synthesis via Ullmann coupling (CuI, 110°C) to achieve >90% yield .
- Step 2 : For azetidine formation, use Pd(OAc)/Xantphos catalysts in DMF at 80°C to minimize β-hydride elimination.
- Step 3 : Purify via preparative HPLC with 0.1% TFA in acetonitrile/water to isolate the TFA salt without decomposition .
Q. How can computational methods predict the biological targets of this compound?
- Methodology :
- Perform molecular docking using AutoDock Vina with protein structures (e.g., leucyl-tRNA synthetase PDB: 4ZGE) to assess binding affinity. The bromophenyl group’s hydrophobicity and TFA’s charge influence target interactions.
- Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (K) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
- Asymmetric Catalysis : Employ Ru-phosphine complexes for hydrogenation of azetidine precursors to achieve >95% ee.
- Monitor enantiopurity via polarimetry and compare to racemic standards .
Q. How to address discrepancies between in silico docking predictions and experimental binding assays?
- Methodology :
- Data Triangulation : Cross-validate docking results with MD simulations (GROMACS) to account for protein flexibility.
- Mutagenesis Studies : Introduce point mutations (e.g., Leu→Ala in active sites) to test predicted binding residues.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine docking models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
